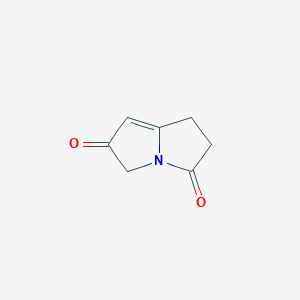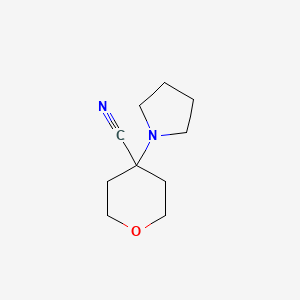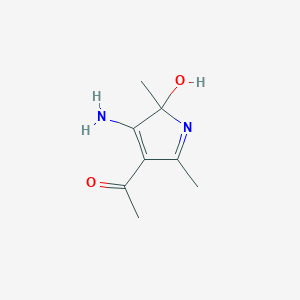
1H-Pyrrolizine-3,6(2H,5H)-dione
Vue d'ensemble
Description
1H-Pyrrolizine-3,6(2H,5H)-dione, also known as Succinimide, is a cyclic imide compound that has been used in various scientific research applications. It is widely used in the synthesis of organic compounds and as a starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine-3,6(2H,5H)-dione is not fully understood. However, it is known to act as a GABA receptor agonist, which leads to the inhibition of neurotransmission in the brain. It also has anticonvulsant and sedative properties, which make it useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1H-Pyrrolizine-3,6(2H,5H)-dione has various biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and hypnotic properties. It also has anxiolytic effects, which make it useful in the treatment of anxiety disorders. In addition, it has been shown to have antipsychotic properties, which make it useful in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrrolizine-3,6(2H,5H)-dione has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It is also sensitive to heat and light, which can lead to degradation.
Orientations Futures
There are several future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research. One direction is the development of new synthetic methods for the production of 1H-Pyrrolizine-3,6(2H,5H)-dione and its derivatives. Another direction is the study of its mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. In addition, the development of new applications for 1H-Pyrrolizine-3,6(2H,5H)-dione in the fields of agrochemicals and fine chemicals is also an area of interest.
Conclusion:
1H-Pyrrolizine-3,6(2H,5H)-dione is a cyclic imide compound that has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds and pharmaceuticals. It has anticonvulsant, sedative, and anxiolytic properties, which make it useful in the treatment of various neurological and psychiatric disorders. Its advantages and limitations for lab experiments make it a useful compound for scientific research. The future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research are numerous and promising.
Applications De Recherche Scientifique
1H-Pyrrolizine-3,6(2H,5H)-dione has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as pyrrolidines, piperidines, and azepanes. It is also used in the production of pharmaceuticals such as anticonvulsants, sedatives, and hypnotics. In addition, it is used in the synthesis of agrochemicals such as insecticides, herbicides, and fungicides.
Propriétés
IUPAC Name |
6,7-dihydro-3H-pyrrolizine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLQRIMYIBADDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552605 | |
| Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113727-89-2 | |
| Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)



![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)
![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)

![Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-](/img/structure/B3346039.png)


![4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346068.png)
